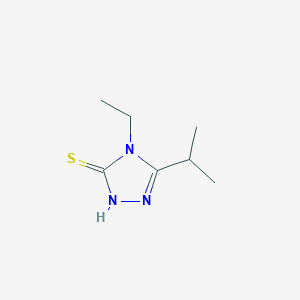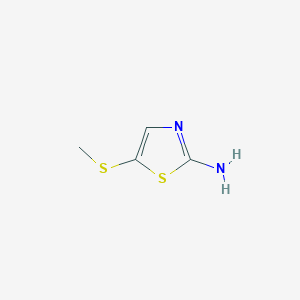
2,4-difluoro-N-(2-nitrophenyl)aniline
Vue d'ensemble
Description
“2,4-difluoro-N-(2-nitrophenyl)aniline” is a chemical compound with the molecular formula C12H8F2N2O2 . It has a molecular weight of 250.2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2,4-difluoro-N-(2-nitrophenyl)aniline” is 1S/C12H8F2N2O2/c13-8-5-6-10 (9 (14)7-8)15-11-3-1-2-4-12 (11)16 (17)18/h1-7,15H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,4-difluoro-N-(2-nitrophenyl)aniline” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
1. Chemical Synthesis and Reaction Studies
2,4-difluoro-N-(2-nitrophenyl)aniline and its derivatives have been studied for their reactions and synthesis processes. For instance, research has been conducted on the reaction of chloro-dinitrobenzotrifluoride with aniline derivatives, leading to the formation of anilino-dechlorinated products. This research suggests an intramolecular hydrogen bond formation in the derivatives and provides insight into the reaction mechanisms involved (Al-Howsaway et al., 2007).
2. Electrocatalytic and Photocatalytic Processes
Studies have also been conducted on the reduction of nitrobenzene to aniline over various catalysts. For example, the mechanism of nitrobenzene reduction to aniline over Pt catalysts has been investigated, offering insights into heterogeneous catalysis at the atomic and molecular levels (Sheng et al., 2016). Additionally, research on single Pt atom decorated graphitic carbon nitride as a photocatalyst for the hydrogenation of nitrobenzene into aniline highlights innovative approaches in catalysis (He et al., 2019).
3. Polymer Synthesis and Applications
There is also significant interest in the use of nitrophenyl aniline derivatives in polymer science. For instance, research on novel polycarbonates using azo bisphenol amines, accessed via Ullmann coupling, has shown the potential of these compounds in creating high-temperature electro-optic materials (Suresh et al., 2003). Furthermore, studies on novel electrochromic materials employing nitrotriphenylamine units demonstrate the versatility of these compounds in creating functional materials for applications such as electrophotography and NIR region electrochromism (Li et al., 2017).
4. Corrosion Inhibition
Research has been conducted on compounds like N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}methyl)aniline for their role in corrosion inhibition, specifically in the context of protecting metal surfaces in acidic environments. This highlights the potential application of nitrophenyl aniline derivatives in industrial maintenance and material protection (Daoud et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-difluoro-N-(2-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-5-6-10(9(14)7-8)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLCAYVRBXFGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293998 | |
| Record name | 2,4-difluoro-N-(2-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-nitrophenyl)aniline | |
CAS RN |
500302-20-5 | |
| Record name | 2,4-difluoro-N-(2-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)
![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)